molecular formula C12H17ClN4 B1470796 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1510369-33-1

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B1470796
M. Wt: 252.74 g/mol
InChI Key: QPYURWKWYHWOLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a cyclopropyl group and a 4-methylpiperazin-1-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine are not available, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Ligand Optimization in Histamine H4 Receptor Studies

Altenbach et al. (2008) conducted a study focusing on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), optimizing potency and evaluating anti-inflammatory and antinociceptive activities. This research underlines the relevance of pyrimidine derivatives in developing H4R antagonists for potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).

Regioselective Synthesis Using Organolithium Reagents

Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This process demonstrates the versatility of pyrimidine structures in synthesizing various chemically relevant compounds, highlighting the potential for further exploration in pharmaceuticals and organic chemistry (Abdou, 2006).

Synthesis of 4-Piperazino-5-methylthiopyrimidines

Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with various properties, including antiemetic and tranquilizing effects. This research illustrates the broad pharmacological potential of pyrimidine derivatives, particularly in the development of new therapeutic agents (Mattioda et al., 1975).

Cholinesterase and Aβ-Aggregation Inhibition

A study by Mohamed et al. (2011) on 2,4-disubstituted pyrimidines revealed their dual role as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This discovery is significant in Alzheimer's disease research, suggesting a new avenue for therapeutic intervention (Mohamed et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This study highlights the potential of pyrimidine derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).

Development of CB2 Neutral Antagonists

Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists through a scaffold hopping strategy. These compounds, particularly effective in nanomolar ranges, show promise in the study of cannabinoid receptors and related therapeutic applications (Tuo et al., 2018).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYURWKWYHWOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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